molecular formula C13H8ClN B1349252 4-(4-Chlorophenyl)benzonitrile CAS No. 57774-36-4

4-(4-Chlorophenyl)benzonitrile

Cat. No.: B1349252
CAS No.: 57774-36-4
M. Wt: 213.66 g/mol
InChI Key: DVLCPRBAOHXYIQ-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It is a white solid that is commonly used as an intermediate in the synthesis of various chemical products. This compound is of significant interest in both academic and industrial settings due to its versatile applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorophenyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with an alkanesulphonamide and phosphorus pentachloride. The reaction is typically carried out at elevated temperatures ranging from 150°C to 190°C . Another method involves the ammoxidation of 4-chlorotoluene, where the compound is produced by reacting 4-chlorotoluene with ammonia and air .

Industrial Production Methods

In industrial settings, the production of this compound often involves the ammoxidation process due to its efficiency and scalability. This method allows for the continuous production of the compound, making it suitable for large-scale applications.

Comparison with Similar Compounds

4-(4-Chlorophenyl)benzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the chlorophenyl and benzonitrile groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

4-(4-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLCPRBAOHXYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362746
Record name 4-(4-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57774-36-4
Record name 4′-Chloro[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57774-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3.02 g (22.2 mmol) zinc chloride and 5.70 g (22.2 mmol) nickel acetylacetonate (moisture content<1%) in 165 mL of tetrahydrofuran was sequentially treated at room temperature with 0.40 mL (22.2 mmol) water, 10.9 mL (44.4 mmol) triisopropylphosphite, and 27.4 mL (44.4 mmol) of 1.62 M methylmagnesium chloride in tetrahydrofuran. The resultant clear, dark reddish solution was then treated with 111.0 g (609.8 mniol) 4-bromobenzonitrile and cooled to 0° C. The reaction mixture was treated with 653 mL (555 mmol) of 0.85 M 4-chlorophenylmagnesium bromide over a 75 minute period, keeping the temperature below 10° C. After the addition of the arylmagnesium reagent was complete, the reaction was stirred at 0° C. for an additional hour before quenching was carried out by adding 550 mL of 1 M aqueous sodium citrate solution. After adding 300 mL of methyl t-butyl ether (MTBE), the reaction mixture was stirred vigorously at room temperature for 1 h while air was bubbled through the solution. The contents of the reaction flask were transferred into a separatory funnel, and flask rinsed with an additional 250 mL of MTBE. The lower green aqueous phase was drained off and the clear yellow organic phase was washed twice with 100 mL of brine. The crude solid product left after concentration was dissolyed in 660 mL of chlorobenzene at 75° C., then 660 mL of heptane was added at a rate which maintained the temperature between 75-85° C. The clear yellow solution was then allowed to cool to ca. 40° C. and seeded with 1 mg of 4-(4'-chlorophenyl)benzonitrile. Crystallization commenced shortly after seeding, and the resultant slurry was cooled to 0-5° C. and stirred for 1 h. The solid product was filtered, washed with a small amount of heptane, and then dried under reduced pressure to afford 88.5 g (74.7%) of 4-(4'-chlorophenyl)benzonitrile as a fine white crystalline solid (m.p.=130.5-131.5° C.; identity confirmed by 1H- and 13C-NMR).
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
653 mL
Type
reactant
Reaction Step Two
[Compound]
Name
arylmagnesium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.9 mL
Type
reactant
Reaction Step Four
Quantity
27.4 mL
Type
reactant
Reaction Step Four
Quantity
165 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3.02 g
Type
catalyst
Reaction Step Four
Quantity
5.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
0.4 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

4-chlorophenylmagnesium chloride (114 g, 18% solution in tetrahydrofuran) is added dropwise over seven hours to a refluxing solution of 4-bromobenzonitrile (20 g), palladium (II) chloride (0.78 g ) and triphenylphosphine (2.3 g) in tetrahydrofuran (100 ml). [HPLC: yield 75-79%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. The residue is taken up in toluene/water (1:1) (200 ml) and filtered. The aqueous phase is separated off, and the solvent removed by distillation. The crude product is recrystallised from isopropanol/ethanol to give 4'-chlorobiphenyl-4-carbonitrile as a solid, m.pt. 128-130° C. 1H NMR (CDCl3): 2.41(s,3H), 7.46(d,2H), 7.53(d,2H), 7.65(d,2H), 7.74(d,2H).
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium (II) chloride
Quantity
0.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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